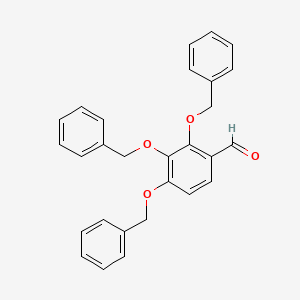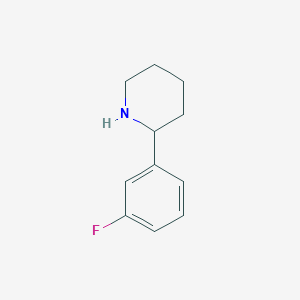
2-(3-Fluorophenyl)piperidine
Vue d'ensemble
Description
“2-(3-Fluorophenyl)piperidine” is a chemical compound with the CAS Number: 383128-42-5 . It has a molecular weight of 179.24 and its IUPAC name is 2-(3-fluorophenyl)piperidine . The compound is typically stored at -20°C and is available in liquid form .
Molecular Structure Analysis
The molecular structure of “2-(3-Fluorophenyl)piperidine” consists of a piperidine ring attached to a fluorophenyl group . The InChI code for this compound is 1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 . This indicates that the compound has a single nitrogen atom and multiple carbon and hydrogen atoms .
Physical And Chemical Properties Analysis
“2-(3-Fluorophenyl)piperidine” is a liquid at room temperature . It has a molecular weight of 179.24 . The compound is typically stored at -20°C .
Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
2-(3-Fluorophenyl)piperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal for constructing drugs that target central nervous system disorders. The fluorophenyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, making them more effective in crossing the blood-brain barrier .
Anticancer Agents
Piperidine derivatives, including those with a 3-fluorophenyl substitution, have shown promise as anticancer agents. They can interfere with cancer cell proliferation and metastasis. Research has indicated that certain piperidine derivatives can induce apoptosis in cancer cells, offering a potential pathway for therapeutic intervention .
Antimicrobial and Antifungal Applications
The structural motif of 2-(3-Fluorophenyl)piperidine is found in compounds with antimicrobial and antifungal properties. These compounds can disrupt the cell wall synthesis of bacteria and fungi, leading to their death. This makes them candidates for developing new antibiotics and antifungals, especially in the face of rising antibiotic resistance .
Analgesic and Anti-inflammatory Drugs
Compounds derived from 2-(3-Fluorophenyl)piperidine have been explored for their analgesic and anti-inflammatory properties. They can modulate pain pathways and inflammatory responses in the body, which is beneficial for treating conditions like chronic pain and arthritis .
Antipsychotic Medications
The piperidine scaffold is common in antipsychotic medications. Derivatives of 2-(3-Fluorophenyl)piperidine may interact with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, which are often targeted in the treatment of schizophrenia and bipolar disorder .
Neurodegenerative Disease Research
Research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease has utilized 2-(3-Fluorophenyl)piperidine derivatives. These compounds can serve as ligands for various receptors or enzymes implicated in neurodegeneration, providing insights into disease mechanisms and potential therapeutic targets .
Orientations Futures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a growing research interest in this field.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUBQPJRNWHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402349 | |
| Record name | 2-(3-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)piperidine | |
CAS RN |
383128-42-5 | |
| Record name | 2-(3-fluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



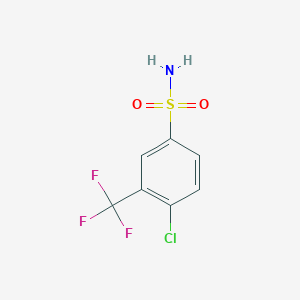
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)
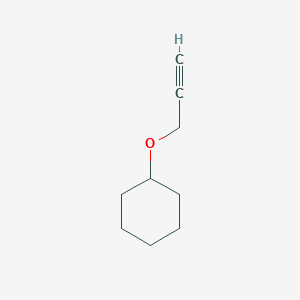
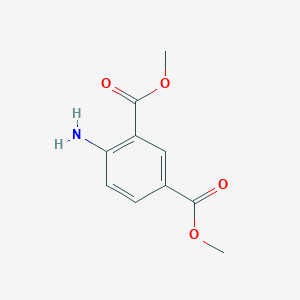


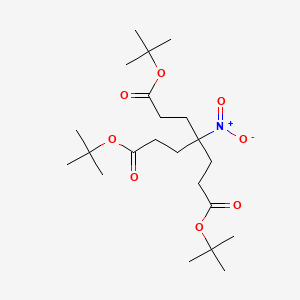
![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)
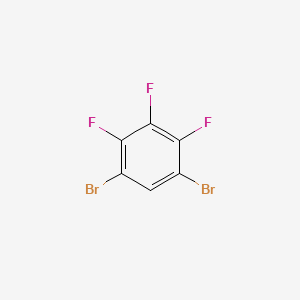
![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)
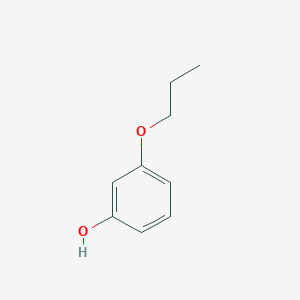
![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)
